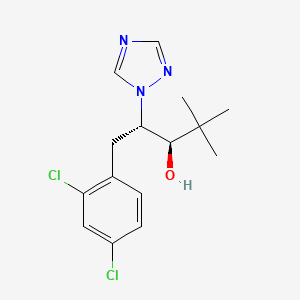
Biotin-PEG6-PFP ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG6-PFP ester is a compound composed of three main components: biotin, polyethylene glycol (PEG) with six ethylene glycol units, and pentafluorophenyl (PFP) esterThe PEG chain enhances the compound’s solubility and biocompatibility, while the PFP ester acts as an activator in chemical reactions, facilitating coupling or crosslinking processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG6-PFP ester typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS), to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with PEG6, which has terminal amine groups, to form biotin-PEG6.
PFP Ester Formation: Finally, the biotin-PEG6 is reacted with pentafluorophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG6, and pentafluorophenol are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like chromatography to remove any impurities
化学反応の分析
Types of Reactions
Biotin-PEG6-PFP ester undergoes various chemical reactions, including:
Substitution Reactions: The PFP ester group reacts with primary and secondary amines to form stable amide bonds.
Coupling Reactions: The compound can be used to couple biotin to other molecules, such as proteins or peptides
Common Reagents and Conditions
Common reagents used in these reactions include:
Amines: Primary and secondary amines are commonly used to react with the PFP ester group.
Solvents: Organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are used to dissolve the compound.
Buffers: Phosphate-buffered saline (PBS) with a pH range of 7.2 to 8.5 is often used to maintain reaction conditions
Major Products Formed
The major products formed from these reactions are biotinylated molecules, which have biotin attached to them via the PEG6 linker .
科学的研究の応用
Biotin-PEG6-PFP ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of biotinylated compounds for various chemical analyses.
Biology: Employed in the labeling and detection of biomolecules, such as proteins and nucleic acids, due to the strong binding affinity of biotin for streptavidin and avidin.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of diagnostic assays and purification processes .
作用機序
The mechanism of action of Biotin-PEG6-PFP ester involves:
Binding Affinity: Biotin binds strongly to streptavidin and avidin, facilitating the attachment of biotinylated molecules to these proteins.
PEG Spacer: The PEG6 spacer increases the hydrophilicity and biocompatibility of the compound, enhancing its solubility and reducing non-specific interactions.
PFP Ester Activation: The PFP ester group reacts with amines to form stable amide bonds, enabling the coupling of biotin to various molecules .
類似化合物との比較
Biotin-PEG6-PFP ester can be compared with other similar compounds, such as:
Biotin-PEG-NHS Ester: Similar to this compound but uses N-hydroxysuccinimide (NHS) as the activating group. .
Biotin-PEG-TFP Ester: Uses tetrafluorophenyl (TFP) as the activating group, which has different reactivity and stability compared to PFP esters
Biotin-PEG-Alcohol: Contains a hydroxyl group instead of an ester group, used for different types of chemical modifications
特性
分子式 |
C31H44F5N3O10S |
|---|---|
分子量 |
745.8 g/mol |
IUPAC名 |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C31H44F5N3O10S/c32-24-25(33)27(35)30(28(36)26(24)34)49-23(41)5-7-43-9-11-45-13-15-47-17-18-48-16-14-46-12-10-44-8-6-37-22(40)4-2-1-3-21-29-20(19-50-21)38-31(42)39-29/h20-21,29H,1-19H2,(H,37,40)(H2,38,39,42)/t20-,21-,29-/m0/s1 |
InChIキー |
GXLWAKRKYSWKJQ-WURXVLGASA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-((Triisopropylsilyl)ethynyl)-dibenzo[b,d]thiophenium triflate](/img/structure/B12834763.png)
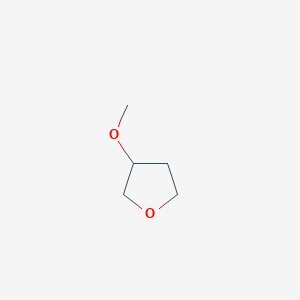
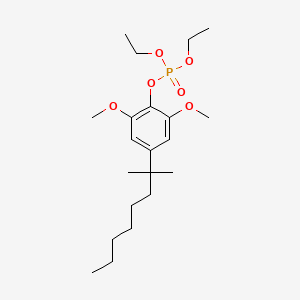
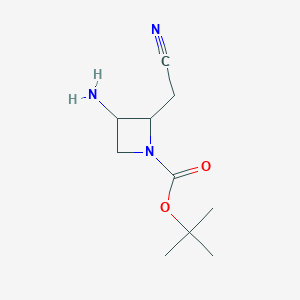
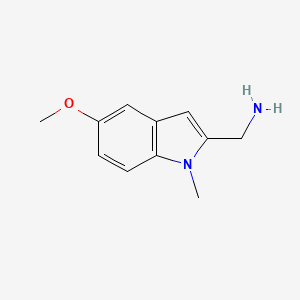

![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B12834799.png)
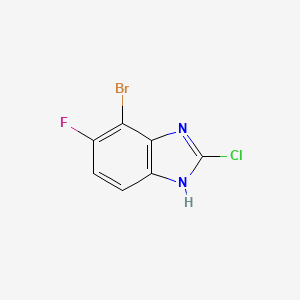

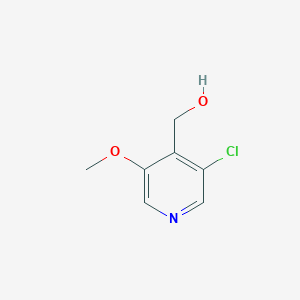

![1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone](/img/structure/B12834837.png)
